Diundecyl benzene-1,3-dicarboxylate
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Overview
Description
Diundecyl benzene-1,3-dicarboxylate, also known as diundecyl phthalate, is an organic compound with the molecular formula C30H50O4. It is a phthalate ester, primarily used as a plasticizer to soften polyvinyl chloride (PVC) and other polymers. This compound is known for its flexibility, durability, and resistance to wear and tear, making it a valuable additive in various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Diundecyl benzene-1,3-dicarboxylate is synthesized through the esterification of phthalic anhydride with undecanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar process but on a larger scale. The reactants are mixed in large reactors, and the reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity. The product is then purified through distillation or other separation techniques to remove any unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions
Diundecyl benzene-1,3-dicarboxylate undergoes various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of phthalic acid and undecanol.
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of phthalic acid derivatives.
Substitution: The ester groups can be substituted with other functional groups under specific reaction conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.
Substitution: Various nucleophiles under appropriate conditions.
Major Products Formed
Hydrolysis: Phthalic acid and undecanol.
Oxidation: Phthalic acid derivatives.
Substitution: Various substituted phthalates depending on the nucleophile used.
Scientific Research Applications
Diundecyl benzene-1,3-dicarboxylate has several scientific research applications:
Chemistry: Used as a plasticizer in the synthesis of flexible polymers and materials.
Biology: Studied for its potential effects as an endocrine disruptor.
Medicine: Investigated for its toxicological properties and potential health impacts.
Industry: Widely used in the production of flexible PVC products, coatings, adhesives, and sealants
Mechanism of Action
Diundecyl benzene-1,3-dicarboxylate acts as an endocrine disruptor by interfering with hormone signaling pathways. It decreases fetal testis testosterone production and reduces the expression of steroidogenic genes by decreasing mRNA expression. This disruption can lead to various developmental and reproductive issues .
Comparison with Similar Compounds
Similar Compounds
- Diisononyl phthalate (DINP)
- Di-n-decyl phthalate
- Diisodecyl phthalate
- Didodecyl phthalate
Uniqueness
Diundecyl benzene-1,3-dicarboxylate is unique due to its specific molecular structure, which provides a balance of flexibility and durability. Compared to other phthalates, it offers superior performance in applications requiring high resistance to wear and tear, making it a preferred choice in certain industrial applications .
Properties
CAS No. |
18699-46-2 |
---|---|
Molecular Formula |
C30H50O4 |
Molecular Weight |
474.7 g/mol |
IUPAC Name |
diundecyl benzene-1,3-dicarboxylate |
InChI |
InChI=1S/C30H50O4/c1-3-5-7-9-11-13-15-17-19-24-33-29(31)27-22-21-23-28(26-27)30(32)34-25-20-18-16-14-12-10-8-6-4-2/h21-23,26H,3-20,24-25H2,1-2H3 |
InChI Key |
BZDYMMRVECIVTL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCOC(=O)C1=CC(=CC=C1)C(=O)OCCCCCCCCCCC |
Origin of Product |
United States |
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